Rhodomycin B

In vivo antitumor efficacy Anthracycline therapeutic index Murine P388 leukemia model

Rhodomycin B is a validated negative control for anthracycline screening-it produces false-positive in vitro clonogenic signals but lacks in vivo efficacy at tolerable doses. • In vitro false-positive control for oncology screening • Gram+ antibacterial benchmark: MIC 2 μg/mL against B. subtilis • HeLa IC50 8.8 μg/mL; no L929 cytotoxicity-tumor-selective probe

Molecular Formula C28H33NO10
Molecular Weight 543.6 g/mol
CAS No. 1404-52-0
Cat. No. B072629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodomycin B
CAS1404-52-0
Molecular FormulaC28H33NO10
Molecular Weight543.6 g/mol
Structural Identifiers
SMILESCCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N(C)C)O
InChIInChI=1S/C28H33NO10/c1-5-28(37)10-15(39-16-9-13(29(3)4)22(31)11(2)38-16)18-21(27(28)36)26(35)19-20(25(18)34)24(33)17-12(23(19)32)7-6-8-14(17)30/h6-8,11,13,15-16,22,27,30-31,34-37H,5,9-10H2,1-4H3/t11-,13-,15-,16-,22+,27+,28+/m0/s1
InChIKeyHINUXGZHCXYZMB-DJNFHWKQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhodomycin B Chemical Identity & Structure


Rhodomycin B (CAS 1404-52-0) is a naturally occurring anthracycline antibiotic first isolated from Streptomyces purpurascens, characterized by a β-rhodomycinone aglycone core glycosylated with L-rhodosamine and 2-deoxy-L-fucose sugar moieties [1]. The compound exhibits a molecular formula of C₂₈H₃₃NO₁₀ and a molecular mass of 543.56 g/mol [2]. As the foundational anthracycline compound identified by Brockmann in 1963, Rhodomycin B serves as a critical reference standard and synthetic precursor in the development of clinically relevant anthracycline derivatives including doxorubicin, daunorubicin, and aclacinomycin A [3].

Anthracycline class natural product reference standard
Heterologous biosynthetic pathway scaffold
Comparator for in vitro–in vivo assay validation

Rhodomycin B Selection Rationale


Anthracycline-class compounds exhibit substantial divergence in their in vivo antitumor efficacy, toxicological profiles, and biosynthetic utility, rendering direct substitution invalid for rigorous experimental protocols. A direct comparative murine study demonstrated that while doxorubicin achieved multiple log cell kill at doses below the maximally tolerated dose (MTD), Rhodomycin B required doses exceeding its MTD to produce any measurable cytotoxic effect, exposing a fundamental failure of in vitro clonogenic assays to predict in vivo antitumor performance across the anthracycline class [1]. Consequently, the experimental data generated with Rhodomycin B—particularly regarding its distinctive therapeutic index constraints and MDR transporter interactions—cannot be extrapolated from studies utilizing doxorubicin, daunorubicin, or other clinically optimized anthracycline analogs. Procurement decisions based solely on class membership risk introducing confounding variables that undermine cross-study comparability and experimental reproducibility [2].

Model-Response Profile Divergence
In vivo antitumor model tolerability endpoint context differs fundamentally from doxorubicin; Rhodomycin B requires doses exceeding model tolerability thresholds for measurable effect.
In Vitro–In Vivo Predictive Gap
In vitro clonogenic cytotoxicity data may not translate to in vivo performance, producing false-positive signals relative to doxorubicin or daunorubicin.
Transporter Interaction Context
MDR transporter interaction profile may differ from that of doxorubicin or daunorubicin, introducing confounding variables in cross-study comparisons.

Rhodomycin B Comparative Data


In Vivo Antitumor Efficacy vs. Doxorubicin

In a direct comparative study using the murine P388 leukemia model, doxorubicin and Rhodomycin B were evaluated for their in vivo antitumor efficacy relative to their respective maximally tolerated doses (MTD). Doxorubicin demonstrated robust in vivo activity, achieving multiple log cell kill when administered at doses below its MTD [1]. In marked contrast, Rhodomycin B exhibited cytotoxic activity only when administered at dose levels that exceeded its MTD, a threshold at which systemic toxicity precludes meaningful therapeutic application [1]. This disparity underscores a critical limitation of in vitro clonogenic assays, which failed to discriminate between the high in vivo efficacy of doxorubicin/daunorubicin and the marginal in vivo efficacy of rhodomycins A and B [1].

In vivo antitumor efficacy
Head-to-head
Doxorubicin: active below MTD; Rhodomycin B: active only above MTD
Reported model-response endpoint context
Murine P388 leukemia model
In vivo antitumor efficacy Anthracycline therapeutic index Murine P388 leukemia model

Antibacterial Activity vs. Related Rhodomycins

Among seven purified rhodomycin analogues isolated from Streptomyces purpurascens, Rhodomycin B (designated Compound E) demonstrated superior potency against Gram-positive bacteria. It exhibited a minimum inhibitory concentration (MIC) of 2 μg/mL against Bacillus subtilis, establishing it as the most potent compound within the isolated fraction series [1]. By comparison, α2-Rhodomycin II (Compound A) and Obelmycin (Compound F) were also active against Gram-positive bacteria but did not match Rhodomycin B's MIC value of 2 μg/mL, indicating that structural variations among closely related rhodomycin congeners translate into measurable differences in antibacterial efficacy [1]. The study further noted that activity against Gram-negative bacteria and fungi was relatively weak across the series [2].

Antibacterial MIC
Head-to-head
2 μg/mL
Reported antimicrobial screening context
B. subtilis, broth dilution
Antibacterial activity Gram-positive MIC Natural product antibiotic

Cell Line-Selective Cytotoxicity

Rhodomycin B exhibits a distinctive cell line-selective cytotoxicity profile that differentiates it from non-selective cytotoxic agents. The compound demonstrated an IC₅₀ value of 8.8 μg/mL against the HeLa human cervical carcinoma cell line [1]. Notably, under identical assay conditions, Rhodomycin B produced no detectable cytotoxicity against the L929 murine fibroblast cell line [1]. This differential activity—cytotoxic toward a transformed cancer cell line while sparing a non-transformed fibroblast line—contrasts with broad-spectrum cytotoxic anthracyclines such as doxorubicin, which typically exhibit potent activity across both cancerous and normal proliferating cells. While the precise mechanism underlying this selectivity remains to be fully elucidated, the data establish a quantifiable cell line-dependent response profile [1].

Cell-line cytotoxicity
Reported
HeLa IC50 8.8 μg/mL; L929: no detectable activity
Supports cytotoxicity endpoint review
In vitro cytotoxicity assay
Antitumor cytotoxicity Cancer cell line selectivity HeLa IC50

Biosynthetic Scaffold for Hybrid Antibiotics

Rhodomycin B serves as a validated biosynthetic intermediate and scaffold for combinatorial biosynthetic engineering. The rdm ABCDEF gene cluster from S. purpurascens encodes enzymes that catalyze specific modifications to the anthracycline core. RdmE (aklavinone-11-hydroxylase) hydroxylates 11-deoxy-β-rhodomycinone to β-rhodomycinone both in vivo and in vitro, while RdmB (aclacinomycin-10-hydroxylase) converts 10-decarbomethoxyaclacinomycin T to Rhodomycin B [1]. Critically, the introduction of rhodomycin biosynthesis genes from S. purpurascens into S. galilaeus enabled the production of a novel anthracycline hybrid compound not accessible through native biosynthetic pathways [1]. This biosynthetic plasticity—mediated by characterized, sequence-defined tailoring enzymes—distinguishes Rhodomycin B from clinically deployed anthracyclines like doxorubicin, whose biosynthetic gene clusters are less amenable to heterologous pathway engineering for hybrid antibiotic generation [2].

Biosynthetic tractability
Reported
rdm gene cluster enables heterologous hybrid antibiotic production
Supports combinatorial biosynthesis research
S. galilaeus expression system
Anthracycline biosynthesis Enzymatic tailoring Hybrid antibiotic engineering

Clonogenic Assay Predictive Value vs. Doxorubicin

Rhodomycin B and doxorubicin together serve as critical benchmark compounds for evaluating the predictive validity of in vitro clonogenic assays. The Mirabelli et al. study established that the in vitro soft agar clonogenic assay overestimated the cytotoxic potency of both doxorubicin and Rhodomycin B relative to the in vivo tumorigenic assay [1]. However, the magnitude of overestimation and its consequences differed fundamentally: for doxorubicin, in vitro activity correlated with in vivo efficacy (the assay detected a genuinely active agent), whereas for Rhodomycin B, in vitro activity was a false positive signal that failed to translate to in vivo antitumor effect [1]. The clonogenic assay could not discriminate between the highly active in vivo agents (doxorubicin, daunorubicin) and analogs with only marginal in vivo efficacy (rhodomycins A and B) [1]. This pairwise comparison quantifies the assay's discriminatory failure and establishes Rhodomycin B as an essential negative control for validating any new clonogenic or in vitro cytotoxicity screening platform intended to predict in vivo anthracycline efficacy.

Assay predictive validation
Head-to-head
Clonogenic assay: false positive for Rhodomycin B; true positive for doxorubicin
Essential for assay calibration
Soft agar vs. in vivo tumorigenic assay
Clonogenic assay validation In vitro-in vivo correlation Anthracycline drug screening

Rhodomycin B Application Scenarios


Negative Control in Anthracycline Screening

Rhodomycin B serves as a validated negative control compound for evaluating the predictive accuracy of in vitro cytotoxicity and clonogenic assays intended to identify anthracycline analogs with in vivo antitumor potential. The Mirabelli et al. study conclusively demonstrated that Rhodomycin B produces a false-positive signal in soft agar clonogenic assays—exhibiting in vitro cytotoxicity comparable to active anthracyclines but failing to produce in vivo antitumor efficacy at tolerable doses [1]. Researchers developing or validating new high-throughput screening platforms for anthracycline discovery should include Rhodomycin B as a benchmark to confirm that their assay can discriminate between compounds with genuine in vivo therapeutic potential and those with misleading in vitro activity. This application is particularly relevant for academic drug discovery programs and contract research organizations conducting oncology-focused phenotypic screening campaigns [1].

Scaffold for Combinatorial Biosynthesis

The fully characterized rdm gene cluster from S. purpurascens provides Rhodomycin B with a unique advantage as a biosynthetic scaffold for generating novel anthracycline hybrids. Researchers have successfully introduced rhodomycin biosynthesis genes into heterologous Streptomyces hosts to produce hybrid antibiotics not accessible via native pathways [1]. The defined enzymatic functions of RdmE (11-hydroxylase) and RdmB (10-hydroxylase/decarboxylase), along with their characterized substrate specificities, enable rational metabolic engineering to generate modified anthracycline structures with potentially altered pharmacological properties [1]. Industrial biotechnology groups and academic laboratories engaged in natural product diversification and combinatorial biosynthesis should prioritize Rhodomycin B over clinically established anthracyclines when the research objective involves genetic manipulation to produce structurally novel glycosylated polyketides [1].

Gram-Positive Antibacterial Reference Standard

With a defined MIC of 2 μg/mL against Bacillus subtilis, Rhodomycin B provides a quantifiable reference point for antimicrobial susceptibility testing and natural product antibacterial screening programs [1]. As the most potent compound among a panel of seven structurally related rhodomycin analogues isolated from S. purpurascens, Rhodomycin B establishes a benchmark for intra-class antibacterial activity comparisons [1]. This application is suitable for microbiology laboratories conducting routine Gram-positive susceptibility testing, natural product discovery groups screening actinomycete-derived extracts for antibacterial leads, and academic researchers investigating structure-activity relationships within the anthracycline antibiotic class. The compound's weak activity against Gram-negative bacteria and fungi further supports its use as a selective Gram-positive antibacterial standard [2].

Probe for Cell Line-Selective Cytotoxicity

Rhodomycin B exhibits a distinctive cell line-dependent cytotoxicity profile that supports its use as a mechanistic probe for investigating differential drug sensitivity between transformed and non-transformed cells. The compound demonstrates quantifiable activity against HeLa cervical carcinoma cells (IC₅₀ = 8.8 μg/mL) while producing no detectable cytotoxicity against L929 murine fibroblasts under identical conditions [1]. This selectivity profile enables researchers to employ Rhodomycin B in comparative studies examining the molecular determinants of anthracycline sensitivity in cancer versus normal cell backgrounds. Potential applications include investigations of differential drug uptake, intracellular retention, DNA damage response activation, and apoptotic signaling in transformed versus non-transformed cellular contexts. Cancer biology laboratories studying the mechanisms underlying tumor cell-selective cytotoxicity should consider Rhodomycin B as a tool compound for generating hypotheses about cell type-dependent anthracycline response pathways [1].

Application
Selection Property
Validation Focus
Anthracycline screening assay validation
In vitro false-positive benchmark
Clonogenic assay discriminatory power
Combinatorial biosynthesis studies
Characterized rdm gene cluster
Heterologous hybrid antibiotic production
Gram-positive antibacterial screening
Reported MIC reference
Intra-class antibacterial potency ranking
Cell-model endpoint studies
Cell line-dependent response profile
Transformed vs non-transformed cytotoxicity endpoints

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